1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine
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Overview
Description
1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a 2,3,4-trichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Chemical Biology: It serves as a probe for studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichlorobenzenesulfonyl chloride: The precursor used in the synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)pyrrolidine.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
N-(2,3,4-Trichlorobenzenesulfonyl)proline: A similar compound with a proline ring instead of pyrrolidine.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the 2,3,4-trichlorobenzenesulfonyl group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C10H10Cl3NO2S |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H10Cl3NO2S/c11-7-3-4-8(10(13)9(7)12)17(15,16)14-5-1-2-6-14/h3-4H,1-2,5-6H2 |
InChI Key |
ZXXNKEDFXAKNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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